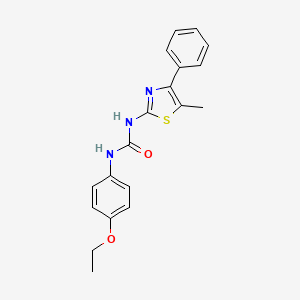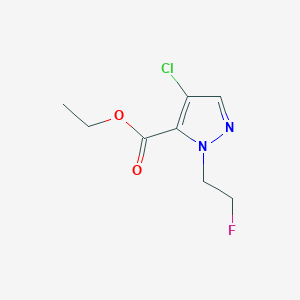![molecular formula C19H24N2O3 B2746587 tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate CAS No. 2380185-67-9](/img/structure/B2746587.png)
tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate: is an organic compound with the molecular formula C19H24N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
科学研究应用
Chemistry: In chemistry, tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in various biochemical pathways .
Medicine: It is investigated for its role in targeting specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for enhancing the mechanical and thermal stability of materials .
作用机制
The mechanism of action of tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
相似化合物的比较
Tert-butyl carbamate: A simpler carbamate derivative with similar protective group properties.
Tert-butyl (4-bromobutyl)carbamate: Another carbamate derivative used in organic synthesis.
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: A compound with similar protective group functions.
Uniqueness: tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate is unique due to its specific structure, which allows it to interact with a broader range of molecular targets. Its pyridine moiety enhances its binding affinity and specificity compared to other carbamate derivatives.
属性
IUPAC Name |
tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-6-14-23-16-10-8-15(9-11-16)17-7-4-5-12-20-17/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKWTSKUVOJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)





![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)

![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)


![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)
